2-Chloro-4-(1,2,4-triazol-1-ylmethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(1,2,4-triazol-1-ylmethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and a 1,2,4-triazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(1,2,4-triazol-1-ylmethyl)pyridine typically involves the reaction of 2-chloro-4-pyridinemethanol with 1,2,4-triazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the pyridinemethanol is replaced by the triazole moiety.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(1,2,4-triazol-1-ylmethyl)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 2-amino-4-(1,2,4-triazol-1-ylmethyl)pyridine derivative .
Scientific Research Applications
2-Chloro-4-(1,2,4-triazol-1-ylmethyl)pyridine has a wide range of applications in scientific research:
Medicinal chemistry: It serves as a building block for the synthesis of various pharmaceuticals, particularly those with antimicrobial and antifungal properties.
Agrochemistry: The compound is used in the development of pesticides and herbicides due to its biological activity.
Materials science: It is employed in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(1,2,4-triazol-1-ylmethyl)pyridine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit enzymes essential for bacterial or fungal growth, such as DNA gyrase or glucosamine-6-phosphate synthase . The triazole moiety is known to form strong hydrogen bonds and dipole interactions with biological receptors, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A well-known antifungal agent containing a triazole ring.
Anastrozole: An aromatase inhibitor used in the treatment of breast cancer, also featuring a triazole moiety.
Uniqueness
2-Chloro-4-(1,2,4-triazol-1-ylmethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloro and triazole groups allows for versatile chemical modifications and a broad range of applications .
Properties
IUPAC Name |
2-chloro-4-(1,2,4-triazol-1-ylmethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-8-3-7(1-2-11-8)4-13-6-10-5-12-13/h1-3,5-6H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOXEAAXEZKCGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN2C=NC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250529-72-6 |
Source
|
Record name | 2-chloro-4-[(1H-1,2,4-triazol-1-yl)methyl]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.